4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with significant interest in various fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrrole ring substituted with hydroxy, oxo, and nitrile groups. Its molecular formula is C5H4N2O2, and it has a molecular weight of 124.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of glycine-derived enamino amides under specific conditions. For instance, the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones have shown significant scope . Another method includes the oxidative cyclization of β-enaminones, involving a rearrangement step after the ring formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: The nitrile group can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, its aldose reductase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the reduction of glucose to sorbitol . This inhibition is crucial in managing complications related to diabetes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Diethyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate
Uniqueness
4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, oxo, and nitrile groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C5H4N2O2 |
---|---|
Molecular Weight |
124.10 g/mol |
IUPAC Name |
3-hydroxy-5-oxo-1,2-dihydropyrrole-4-carbonitrile |
InChI |
InChI=1S/C5H4N2O2/c6-1-3-4(8)2-7-5(3)9/h8H,2H2,(H,7,9) |
InChI Key |
GYMIEHKBQRAQAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)N1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.